

Application Notes: Modifying Peptide Hydrophobicity with Fmoc-D-Nva-OH

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Compound of Interest

Compound Name: Fmoc-D-Nva-OH

Cat. No.: B557634

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Introduction

Fmoc-D-Nva-OH (N- α -9-fluorenylmethoxycarbonyl-D-norvaline) is a non-proteinogenic amino acid building block used in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-norvaline into a peptide sequence is a strategic tool for modulating its physicochemical and biological properties. This modification offers two primary advantages: the D-stereochemistry enhances enzymatic stability, and the linear four-carbon side chain of norvaline increases the peptide's overall hydrophobicity. These features make **Fmoc-D-Nva-OH** a valuable reagent in drug discovery for developing more stable and potent peptide-based therapeutics.

Core Principles and Applications

- **Enhancing Proteolytic Stability:** Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The inclusion of D-amino acids, such as D-norvaline, introduces a stereochemistry that is not recognized by most proteases. This steric hindrance prevents enzymatic cleavage, significantly extending the in-vivo half-life and bioavailability of the peptide.
- **Modulating Hydrophobicity:** Norvaline is an isomer of valine and is considered a hydrophobic amino acid.^[1] Increasing a peptide's hydrophobicity can influence its structure, membrane interaction, aggregation propensity, and binding affinity to biological targets. By strategically

replacing less hydrophobic amino acids with D-norvaline, researchers can fine-tune the peptide's properties to optimize its therapeutic window. This is particularly relevant for:

- Antimicrobial Peptides (AMPs): Hydrophobicity is a critical parameter for the membrane-disrupting activity of many AMPs.
- Cell-Penetrating Peptides (CPPs): Modulating hydrophobicity can enhance the ability of CPPs to traverse cell membranes.
- Receptor Ligands: The binding affinity of a peptide to its receptor can be improved by optimizing hydrophobic interactions within the binding pocket.
- Structural Impact: The incorporation of norvaline can affect the secondary structure of peptides. Studies have shown that norvaline can have a destabilizing effect on β -sheet structures, a factor that can be leveraged in the rational design of peptides to favor or disfavor certain conformations.

Quantitative Data

The following tables provide essential data for utilizing **Fmoc-D-Nva-OH** and understanding its impact on peptide properties.

Table 1: Physicochemical Properties of **Fmoc-D-Nva-OH** This data is crucial for calculating molar equivalents during peptide synthesis.

Property	Value	References
CAS Number	144701-24-6	[2][3][4]
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[2][3][4]
Molecular Weight	339.39 g/mol	[2][5]
Appearance	White to light yellow powder	[3][6]
Melting Point	152-154 °C	[2][7]
Purity	≥98.0% (HPLC)	[5]
Solubility	Soluble in DMF, DMSO, and other organic solvents	[8]
Storage	2-8°C, sealed and dry	[8]

Table 2: Relative Hydrophobicity Index of Amino Acid Side Chains This table compares the hydrophobicity of norvaline to other common amino acids. The index is normalized so that the most hydrophobic residue is 100 and glycine is 0.[9] Higher values indicate greater hydrophobicity.

Classification	Amino Acid	Index @ pH 7
Very Hydrophobic	Phenylalanine (Phe)	100
Isoleucine (Ile)	99	
Tryptophan (Trp)	97	
Leucine (Leu)	97	
Norvaline (Nva)	~80*	
Valine (Val)	76	
Methionine (Met)	74	
Hydrophobic	Cysteine (Cys)	49
Alanine (Ala)	41	
Neutral	Glycine (Gly)	0

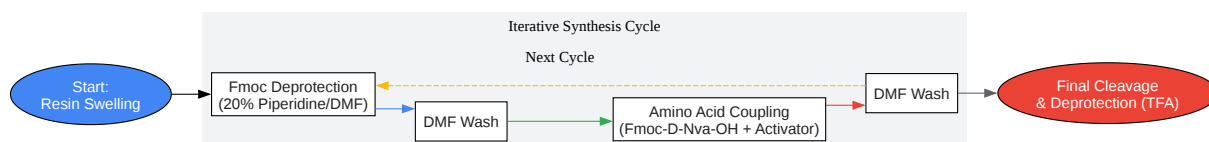
*Note: The hydrophobicity index for Norvaline is estimated based on its structural similarity to Valine and Leucine and its retention behavior in RP-HPLC.[\[1\]](#)

Table 3: Impact of D-Norvaline Incorporation on Peptide Retention Time Retention time (tR) in reverse-phase HPLC (RP-HPLC) is a direct experimental measure of a peptide's hydrophobicity. A longer retention time indicates greater hydrophobicity. The data below is from a study on model peptides with the sequence Ac-X-GAKGAGVGL-amide, demonstrating the effect of substituting the residue X.[\[10\]](#)

Substituted Residue (X)	Stereochemistry	Retention Time (tR) in min
Glycine (Gly)	L	18.2
Alanine (Ala)	L	22.1
Valine (Val)	L	28.6
Norvaline (Nva)	L	31.0
Norvaline (Nva)	D	31.0
Leucine (Leu)	L	35.3

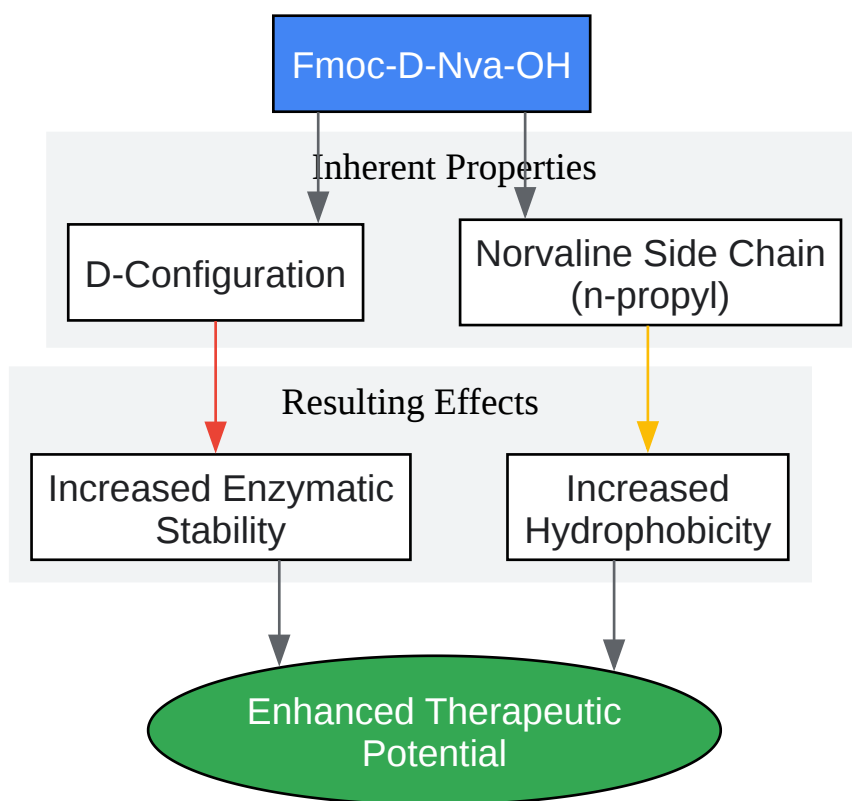
Note: In this specific peptide context without significant secondary structure, the L- and D-diastereomers of Norvaline exhibited identical retention times, underscoring that the primary driver of hydrophobicity is the side chain itself.[1]

Visualized Workflows and Logic



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General workflow for Solid-Phase Peptide Synthesis (SPPS).



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*Rationale for using **Fmoc-D-Nva-OH** in peptide modification.*

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating **Fmoc-D-Nva-OH**

This protocol outlines the manual Fmoc/tBu strategy for synthesizing a peptide containing D-norvaline.

Materials:

- Rink Amide resin (or other suitable resin depending on C-terminal requirement)
- Fmoc-protected amino acids (including **Fmoc-D-Nva-OH**)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)

- Piperidine
- Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether
- SPPS reaction vessel

Methodology:

- Resin Preparation:
 - Add the desired amount of resin to the reaction vessel.
 - Wash the resin with DCM (3x), followed by DMF (3x).
 - Swell the resin in DMF for at least 30-60 minutes.
- Initial Fmoc Deprotection (if using pre-loaded resin):
 - Drain the DMF.
 - Add a solution of 20% (v/v) piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete deprotection.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling (**Fmoc-D-Nva-OH**):

- In a separate vial, dissolve 3-4 equivalents of **Fmoc-D-Nva-OH** and 3-4 equivalents of HBTU in DMF.
- Add 6-8 equivalents of DIPEA to the vial to activate the amino acid. Allow pre-activation for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-4 hours. Due to the hydrophobicity of norvaline, a longer coupling time or a "double coupling" (repeating the step with fresh reagents) may be necessary to ensure the reaction goes to completion.
- After coupling, drain the solution and wash the resin with DMF (3-5 times).
- Iterative Synthesis:
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.
 - Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dry resin.
 - Agitate the mixture at room temperature for 2-4 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
 - Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Protocol 2: Analysis of Peptide Hydrophobicity by RP-HPLC

This protocol is used to compare the hydrophobicity of the D-norvaline-containing peptide with a control peptide (e.g., one containing Alanine or Glycine at the same position).

Materials and Equipment:

- Synthesized and purified peptides (control and D-Nva modified)
- RP-HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
- Autosampler vials

Methodology:

- Sample Preparation:
 - Prepare stock solutions of each purified peptide at a concentration of 1 mg/mL in Mobile Phase A or an appropriate solvent.
 - Dilute the stock solutions to a final concentration of ~100 μ g/mL for injection.
- HPLC Analysis:
 - Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
 - Inject 10-20 μ L of the peptide sample.
 - Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.

- Monitor the elution profile at 214 nm or 280 nm.
- Ensure the flow rate is consistent (e.g., 1.0 mL/min).
- Data Analysis:
 - Record the retention time (t_R) for the major peak of each peptide.
 - Compare the retention time of the D-norvaline-containing peptide to the control peptide.
 - Interpretation: An increase in retention time for the D-Nva peptide directly corresponds to an increase in its hydrophobicity. The magnitude of the shift provides a quantitative measure of the modification's impact.

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